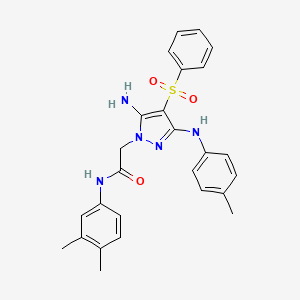
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H27N5O3S and its molecular weight is 489.59. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
- A study by Alsaedi, Farghaly, and Shaaban (2019) describes the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, showing significant antimicrobial activities, often exceeding the activity of reference drugs. This research indicates the potential of such compounds in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Reactivity Studies and Antimicrobial Activity
- Fahim and Ismael (2019) investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen-based nucleophiles. This research led to the creation of several novel compounds, which displayed good antimicrobial activity, further highlighting the relevance of these compounds in medicinal chemistry (Fahim & Ismael, 2019).
Synthesis and Evaluation of Heterocyclic Compounds
- In a study by Darwish et al. (2014), new heterocyclic compounds incorporating sulfamoyl moiety were synthesized, showing promising results in vitro for both antibacterial and antifungal activities. This research supports the use of these compounds in antimicrobial therapies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Isoxazole-Based Heterocycles Synthesis
- Another study by Darwish, Atia, and Farag (2014) focuses on the synthesis of isoxazole-based heterocycles incorporating sulfamoyl moiety. These compounds were also evaluated for their in vitro antibacterial and antifungal activities, showing promising results and indicating their potential in antimicrobial drug development (Darwish, Atia, & Farag, 2014).
Antimicrobial Activities of Thiazole and Pyrazole Derivatives
- Gouda, Berghot, Abd El-Ghani, and Khalil (2010) synthesized new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety and evaluated their antimicrobial agents. Some compounds exhibited promising activities, suggesting their potential application in antimicrobial drug discovery (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Coordination Complexes and Antioxidant Activity
- Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. This study demonstrates the potential of these compounds in developing antioxidant therapies (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-17-9-12-20(13-10-17)29-26-24(35(33,34)22-7-5-4-6-8-22)25(27)31(30-26)16-23(32)28-21-14-11-18(2)19(3)15-21/h4-15H,16,27H2,1-3H3,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURZFRWQMDGRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

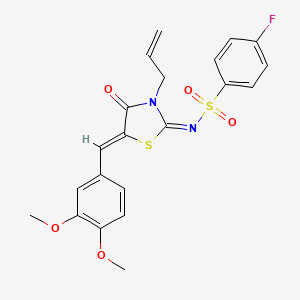
![N-(3-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766208.png)
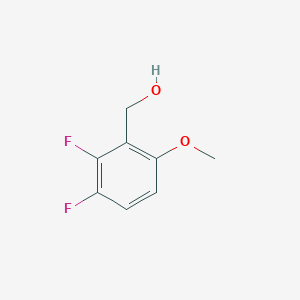
![2-Chloro-N-[2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]acetamide](/img/structure/B2766211.png)
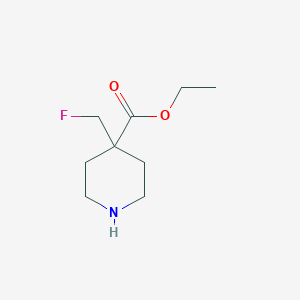
![N,N-Dimethyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-sulfonamide](/img/structure/B2766213.png)
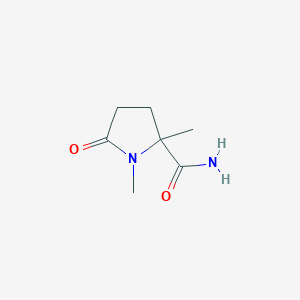
![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride](/img/structure/B2766217.png)
![6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2766218.png)
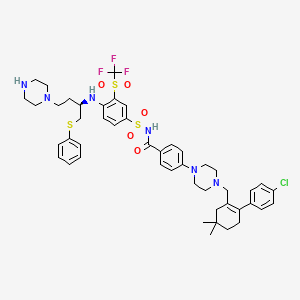
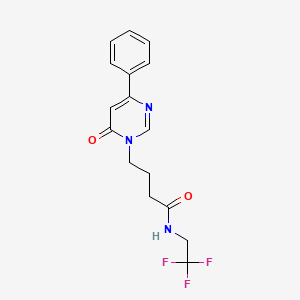
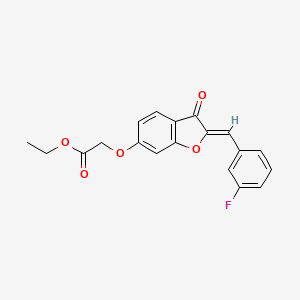
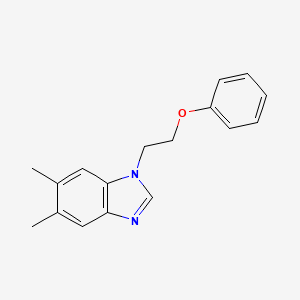
![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2766227.png)